

4-Bromo-2,5-difluorobenzaldehyde molecular weight and formula

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Compound of Interest

Compound Name: 4-Bromo-2,5-difluorobenzaldehyde

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Technical Guide: 4-Bromo-2,5-difluorobenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, a representative synthetic protocol, and analytical considerations for **4-bromo-2,5-difluorobenzaldehyde**. This compound serves as a key building block in medicinal chemistry and materials science, where the strategic placement of its functional groups allows for diverse synthetic transformations.

Core Compound Data

The fundamental molecular properties of **4-bromo-2,5-difluorobenzaldehyde** are summarized below.

Property	Value
Molecular Formula	C ₇ H ₃ BrF ₂ O
Molecular Weight	221.00 g/mol
Appearance	Solid
CAS Number	357405-75-5
InChI Key	PDRHYPUKWIHZMP-UHFFFAOYSA-N
SMILES String	O=Cc1cc(F)c(Br)cc1F

Synthetic Protocol

While specific literature detailing the synthesis of **4-bromo-2,5-difluorobenzaldehyde** is not readily available, a representative protocol can be derived from established methods for analogous substituted benzaldehydes. The following is a plausible, generalized procedure for the formylation of 1-bromo-2,5-difluorobenzene.

Reaction: Ortho-lithiation followed by formylation.

Reagents and Materials:

- 1-Bromo-2,5-difluorobenzene
- n-Butyllithium (n-BuLi) in hexanes
- N,N-Dimethylformamide (DMF)
- Anhydrous tetrahydrofuran (THF)
- Diisopropylamine
- Hydrochloric acid (HCl), aqueous solution
- Ethyl acetate
- Saturated aqueous sodium bicarbonate

- Brine (saturated aqueous sodium chloride)
- Anhydrous magnesium sulfate (MgSO_4)
- Silica gel for column chromatography
- Hexanes and ethyl acetate for chromatography

Procedure:

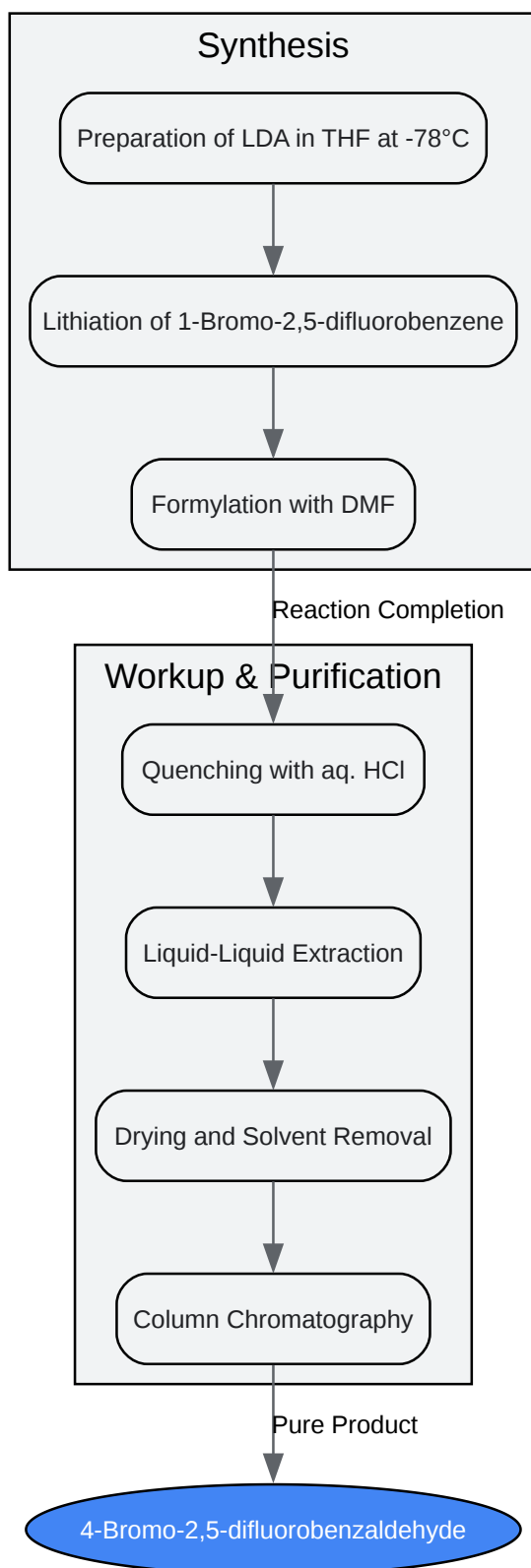
- **Preparation of Lithium Diisopropylamide (LDA):** In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, dissolve diisopropylamine (1.2 equivalents) in anhydrous THF. Cool the solution to $-78\text{ }^{\circ}\text{C}$ using a dry ice/acetone bath. To this solution, add n-butyllithium (1.1 equivalents) dropwise, ensuring the temperature remains below $-70\text{ }^{\circ}\text{C}$. Stir the resulting mixture at $-78\text{ }^{\circ}\text{C}$ for 30 minutes to form LDA.
- **Lithiation:** To the freshly prepared LDA solution, add a solution of 1-bromo-2,5-difluorobenzene (1.0 equivalent) in anhydrous THF dropwise, maintaining the temperature at $-78\text{ }^{\circ}\text{C}$. Stir the reaction mixture at this temperature for 1-2 hours to ensure complete lithiation.
- **Formylation:** Add N,N-dimethylformamide (DMF) (1.5 equivalents) dropwise to the reaction mixture at $-78\text{ }^{\circ}\text{C}$. The reaction is typically rapid. Stir for an additional 30 minutes at $-78\text{ }^{\circ}\text{C}$.
- **Quenching and Workup:** Remove the cooling bath and allow the reaction to warm to $0\text{ }^{\circ}\text{C}$. Quench the reaction by the slow addition of 1M aqueous HCl until the solution is acidic. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volumes).
- **Purification:** Wash the combined organic layers sequentially with saturated aqueous sodium bicarbonate, water, and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
- **Chromatography:** Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford pure **4-bromo-2,5-difluorobenzaldehyde**.

Analytical Characterization

The identity and purity of the synthesized **4-bromo-2,5-difluorobenzaldehyde** can be confirmed using standard analytical techniques. Gas chromatography can be employed to assess the purity of the final product and related derivatives[1]. Spectroscopic methods such as NMR (^1H , ^{13}C , ^{19}F), and mass spectrometry are essential for structural confirmation.

Synthetic Workflow

The following diagram illustrates the general workflow for the synthesis and purification of **4-bromo-2,5-difluorobenzaldehyde**.



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Caption: General workflow for the synthesis of **4-bromo-2,5-difluorobenzaldehyde**.

Applications in Research and Development

4-Bromo-2,5-difluorobenzaldehyde is a versatile intermediate in organic synthesis. The bromine atom serves as a handle for cross-coupling reactions, such as Suzuki and Sonogashira couplings, enabling the formation of carbon-carbon bonds. The aldehyde functionality can be readily transformed into a variety of other functional groups or used in condensation reactions to build more complex molecular scaffolds. Its derivatives are explored for their potential in creating novel compounds with bioactive properties, particularly in the pharmaceutical sector[1].

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References

- 1. 357405-75-5 | 4-bromo-2,5-difluorobenzaldehyde [fluoromart.com]
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